Methyl (S)-(-)-lactate

Catalog No.
S604941
CAS No.
27871-49-4
M.F
C4H8O3
M. Wt
104.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (S)-(-)-lactate

CAS Number

27871-49-4

Product Name

Methyl (S)-(-)-lactate

IUPAC Name

methyl (2S)-2-hydroxypropanoate

Molecular Formula

C4H8O3

Molecular Weight

104.1 g/mol

InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m0/s1

InChI Key

LPEKGGXMPWTOCB-VKHMYHEASA-N

SMILES

CC(C(=O)OC)O

Synonyms

(-)-2-Hydroxypropionic Acid Methyl Ester; (-)-Lactic Acid Methyl Ester; (-)-Methyl 2-Hydroxypropionate; (-)-Methyl Lactate; (2S)-2-Hydroxypropanoic Acid Methyl Ester; (S)-(-)-Lactic Acid Methyl Ester; (S)-2-Hydroxypropanoic Acid Methyl Ester; (S)-Lac

Canonical SMILES

CC(C(=O)OC)O

Isomeric SMILES

C[C@@H](C(=O)OC)O

As a Chiral Building Block

Methyl (S)-(-)-lactate serves as a valuable chiral building block in organic synthesis. Its readily available single enantiomer (S-configuration) allows researchers to introduce chirality into target molecules with high stereoselectivity. This is crucial for developing drugs and other biologically active compounds where chirality plays a vital role in function [].

Studies have explored its utilization in the synthesis of various chiral compounds, including pharmaceuticals, agrochemicals, and natural products [].

Solvent and Plasticizer

Methyl (S)-(-)-lactate exhibits good solvent properties for various polymers and resins. Its low volatility and environmentally friendly nature make it an attractive alternative to some traditional solvents in certain research applications [].

Furthermore, research has investigated its potential as a plasticizer for biodegradable polymers. Its ability to improve flexibility and processability of these polymers holds promise for developing eco-friendly materials [].

Biological Applications

Methyl (S)-(-)-lactate has been explored for its potential applications in biological research. Studies have investigated its role as:

  • A Substrate for Enzymes: Certain enzymes involved in metabolism can utilize Methyl (S)-(-)-lactate as a substrate. This allows researchers to study enzyme activity and function [].
  • A Signaling Molecule: Some research suggests Methyl (S)-(-)-lactate might play a role in cellular signaling pathways. Further investigation is needed to understand its specific biological effects [].

Methyl (S)-(-)-lactate, with the chemical formula C4_4H8_8O3_3, is an ester derived from the condensation of 2-hydroxypropanoic acid and methanol. It is characterized by its specific stereochemistry, possessing an S configuration, making it an enantiomer of methyl (R)-lactate. This compound is notable for its role in various biochemical processes and applications in industrial chemistry. It is often utilized as a solvent and a precursor in the synthesis of other chemicals due to its favorable properties such as biodegradability and low toxicity .

  • Flammability: Moderate fire hazard. Flash point: 43 °C [].
  • Toxicity: Low to moderate toxicity. LD50 (oral, rat) > 2 g/kg [].
  • Skin and Eye Irritation: May cause mild skin and eye irritation upon contact [].
And formulations.
  • Food Industry: It serves as a flavoring agent and preservative due to its antimicrobial properties.
  • Pharmaceuticals: The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents.
  • Biodegradable Plastics: It plays a role in producing biodegradable polymers, contributing to sustainable materials development .
  • Methyl (S)-(-)-lactate exhibits several biological activities:

    • Metabolic Role: It is involved in metabolic pathways as an intermediate in lactic acid metabolism, contributing to energy production in anaerobic conditions.
    • Antimicrobial Properties: Some studies suggest that it possesses antimicrobial properties, making it useful in food preservation and other applications where microbial growth inhibition is desired .

    Various methods exist for synthesizing methyl (S)-(-)-lactate:

    • Direct Esterification: The most straightforward method involves reacting 2-hydroxypropanoic acid with methanol in the presence of an acid catalyst to facilitate ester formation.
    • Transesterification of Polylactic Acid: This method involves using polylactic acid as a substrate and methanol as the reactant, often catalyzed by metal complexes like zinc .
    • Biocatalytic Processes: Enzymatic methods utilizing specific lipases can also be employed to synthesize methyl (S)-(-)-lactate from various substrates, providing a more environmentally friendly approach .

    Research has focused on the interactions of methyl (S)-(-)-lactate with different catalysts and substrates:

    • Catalyst Studies: Various studies have examined how different catalysts affect the reaction kinetics and yield of methyl lactate during transesterification and dehydration processes .
    • Biological Interactions: Investigations into its metabolic pathways have revealed insights into how this compound interacts with enzymes involved in lactate metabolism .

    Methyl (S)-(-)-lactate shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

    Compound NameFormulaUnique Features
    Methyl (R)-(+) lactateC4_4H8_8O3_3Enantiomer of methyl (S)-(-)-lactate; different optical activity
    Ethyl lactateC5_5H10_10O3_3Larger ethyl group; used similarly but less polar
    Propylene glycolC3_3H8_8O2_2Different structure; used primarily as a solvent
    Lactic acidC3_3H6_6O3_3Precursor to methyl lactate; lacks the ester functionality

    Methyl (S)-(-)-lactate's unique stereochemistry and properties make it particularly valuable in applications requiring specific interactions or metabolic pathways.

    XLogP3

    -0.1

    UNII

    0379G9C44S

    GHS Hazard Statements

    Aggregated GHS information provided by 494 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
    H319 (99.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    27871-49-4

    Wikipedia

    (-)-methyl lactate

    Use Classification

    Food additives -> Flavoring Agents

    General Manufacturing Information

    Propanoic acid, 2-hydroxy-, methyl ester, (2S)-: ACTIVE
    PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

    Dates

    Modify: 2023-08-15

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